6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide
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Overview
Description
The compound “6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, an amino group, a phenoxy group, and an isopropyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the sulfonyl and amino groups suggests that it could participate in a variety of reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .
Scientific Research Applications
Enzyme Inhibition and Interaction
- Carbonic Anhydrase Inhibition : Certain sulfonamide derivatives, including those structurally related to the specified compound, have been studied for their inhibitory effects on human carbonic anhydrase isozymes, with potential implications for treating conditions like glaucoma, edema, and certain neurological disorders. These inhibitors are valuable for understanding enzyme activity and designing therapeutic agents (Şentürk et al., 2009; Innocenti et al., 2010).
Material Science and Membrane Technology
- Gas Separation and Pervaporation : Synthetic copolyimide membranes, incorporating sulfonated diamine monomers, have been developed for applications in gas separation and pervaporation, demonstrating the relevance of sulfonated compounds in enhancing membrane selectivity and performance (Xiao et al., 2008).
- Water Treatment Technologies : Novel sulfonated thin-film composite nanofiltration membranes have shown improved water flux and dye rejection capabilities, indicating their potential for treating dye-contaminated water, thereby underscoring the importance of sulfonated compounds in environmental remediation (Liu et al., 2012).
Crystal Structure and Molecular Interaction
- The crystal structures of pyrimethaminium benzenesulfonate and related compounds have been elucidated, revealing insights into molecular interactions and binding motifs. These studies contribute to our understanding of drug-receptor interactions and the design of more effective therapeutic agents (Balasubramani et al., 2007).
Antimicrobial Activity
- The synthesis and evaluation of novel benzenesulfonamide derivatives have been explored for their antimicrobial properties, demonstrating the potential of sulfonamide-based compounds in addressing antibiotic resistance and developing new antimicrobial agents (Fahim & Shalaby, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS/c1-11-16(22-24-25(11)14-7-9-15(26-2)10-8-14)17-21-18(27-23-17)20-13-5-3-12(19)4-6-13/h3-10H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLBGDZQUXTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NSC(=N3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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